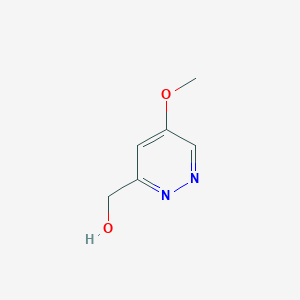

(5-Methoxypyridazin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methoxypyridazin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-2-5(4-9)8-7-3-6/h2-3,9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIKKXJOYQGEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxypyridazin 3 Yl Methanol and Its Direct Precursors

Established Synthetic Pathways to the 5-Methoxypyridazine Core

The construction of the 5-methoxypyridazine core is a critical step that can be achieved through various ring-forming reactions or by functionalization of a pre-existing pyridazine (B1198779) ring.

Ring-Forming Reactions and Cycloadditions for Pyridazine Scaffolds

Cycloaddition reactions represent a powerful and versatile strategy for the de novo synthesis of the pyridazine ring. The Diels-Alder reaction and its variants, particularly the aza-Diels-Alder reaction, are prominently featured in the literature for constructing this 1,2-diazine system.

One of the most effective methods involves the inverse-electron-demand aza-Diels-Alder reaction. organic-chemistry.org In this approach, an electron-deficient diene, such as a 1,2,3-triazine, reacts with an electron-rich dienophile, like a 1-propynylamine, to yield highly substituted pyridazines. organic-chemistry.orgacs.org This methodology offers high regioselectivity and proceeds under neutral conditions, tolerating a wide range of functional groups. organic-chemistry.org The reaction typically involves the C5/N2 cycloaddition mode, leading to the formation of the pyridazine ring with the expulsion of dinitrogen. organic-chemistry.org

Another significant cycloaddition strategy is the [4+2] annulation. Various diene and dienophile partners can be employed. For instance, α-halogeno hydrazones can react with enaminones in a catalyst-free [4+2] cycloaddition–elimination sequence to afford polysubstituted pyridazines. The reaction proceeds under mild conditions with high regioselectivity. Furthermore, the intramolecular version of the inverse-electron-demand Diels-Alder reaction of π-deficient N-heteroaromatics, such as pyridazines with tethered alkyne side chains, has been utilized to construct fused pyridazine systems. mdpi.com

[3+2] cycloaddition reactions have also been explored for the synthesis of fused pyridazine derivatives. For example, pyridazinium ylides can react with activated alkynes or alkenes to produce tetrahydropyrrolopyridazines. mdpi.com Copper-catalyzed [3+2] cycloaddition of azomethine imines to alkynyl hetarenes has also been reported to yield fused azaheterocycles containing a pyridazine moiety. mdpi.com

A summary of representative cycloaddition reactions for pyridazine synthesis is presented in the table below.

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Key Features |

| Inverse-Electron-Demand Aza-Diels-Alder | 1,2,3-Triazines | 1-Propynylamines | High regioselectivity, neutral conditions, broad scope. organic-chemistry.orgacs.org |

| [4+2] Annulation | α-Halogeno hydrazones | Enaminones | Catalyst-free, mild conditions, high regioselectivity. |

| Intramolecular [4+2] Cycloaddition | 3-(Alkynyl-X)-4-pyridazinecarbonitriles | (Internal) | Thermally induced, yields fused benzonitriles. mdpi.com |

| [3+2] Cycloaddition | Pyridazinium ylides | Activated alkenes/alkynes | Forms fused systems like tetrahydropyrrolopyridazines. mdpi.com |

Functionalization Strategies for Methoxylation at the Pyridazine Ring

The introduction of a methoxy (B1213986) group at the C5 position of the pyridazine ring is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a halogen.

A prevalent strategy involves the reaction of a chloropyridazine derivative with sodium methoxide (B1231860). For instance, the synthesis of 6-methoxypyridazine-3-carboxylic acid has been accomplished by treating 6-chloropyridazine-3-carboxylic acid with sodium methoxide in a suitable solvent like methanol (B129727). The reaction proceeds via a reflux, followed by workup to yield the desired methoxylated product.

Similarly, 3-bromo-5-methoxypyridine, a pyridine (B92270) analog, can be synthesized from 3,5-dibromopyridine (B18299) by reaction with sodium methoxide in DMF. chemicalbook.com This highlights the general applicability of this methoxylation strategy to halogenated aza-heterocycles. The choice of solvent and temperature can be crucial for the success of the reaction, with DMF and heating often employed to facilitate the substitution.

The starting halopyridazine precursors can be prepared through various methods. For example, 3-chloro-6-methylpyridazine (B130396) can be synthesized and subsequently oxidized to 6-chloropyridazine-3-carboxylic acid. This chloropyridazine then serves as the substrate for the methoxylation step. The synthesis of 3-chloro-5-methylpyridazine (B1632481) has also been reported. nih.gov

Introduction of the Methanol Moiety at the C3 Position

Once the 5-methoxypyridazine core is established, the final step is the introduction of the methanol group at the C3 position. This can be accomplished through several synthetic transformations.

Reductive Transformations of Carbonyl Precursors

A common and reliable method for installing a primary alcohol is the reduction of a corresponding carbonyl compound, such as a carboxylic acid, ester, or aldehyde.

The reduction of a carboxylic acid or its ester derivative at the C3 position of the 5-methoxypyridazine ring to the corresponding primary alcohol is a key transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this conversion. libretexts.orgmasterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at room temperature, followed by an acidic workup to protonate the resulting alkoxide. libretexts.org For example, the reduction of methyl 5-methoxypyridazine-3-carboxylate with LiAlH4 would directly yield (5-Methoxypyridazin-3-yl)methanol. It is important to note that less reactive hydrides like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids and esters. libretexts.org

Alternatively, if a 5-methoxypyridazine-3-carbaldehyde is available, it can be readily reduced to the target alcohol using a variety of reducing agents, including sodium borohydride (NaBH4) or lithium aluminum hydride. The reduction of aldehydes is generally more facile than that of carboxylic acids or esters.

| Carbonyl Precursor | Reducing Agent | Product | Key Considerations |

| 5-Methoxypyridazine-3-carboxylic acid | LiAlH4 | This compound | Requires strong reducing agent; anhydrous conditions are crucial. libretexts.orgmasterorganicchemistry.com |

| Methyl 5-methoxypyridazine-3-carboxylate | LiAlH4 | This compound | Standard procedure for ester reduction. masterorganicchemistry.com |

| 5-Methoxypyridazine-3-carbaldehyde | NaBH4 or LiAlH4 | This compound | Milder conditions can be used with NaBH4. |

Grignard or Organolithium Chemistry Approaches

The formation of a carbon-carbon bond at the C3 position using organometallic reagents provides another avenue to the target methanol derivative. This typically involves the reaction of a C3-lithiated or C3-Grignard derivative of 5-methoxypyridazine with formaldehyde (B43269).

A plausible route involves the halogen-metal exchange of a 3-halo-5-methoxypyridazine, such as 3-bromo- (B131339) or 3-chloro-5-methoxypyridazine, with an organolithium reagent like n-butyllithium at low temperatures. The resulting 3-lithio-5-methoxypyridazine can then be treated with formaldehyde (or a synthetic equivalent like paraformaldehyde) to generate the hydroxymethyl group at the C3 position after an aqueous workup.

Similarly, a Grignard reagent can be prepared from 3-halo-5-methoxypyridazine by reacting it with magnesium metal in an ethereal solvent. The subsequent reaction of this Grignard reagent with formaldehyde would also lead to the formation of this compound. youtube.com The success of these organometallic approaches is highly dependent on the stability of the pyridazine-metal intermediate and the careful control of reaction conditions to avoid side reactions.

Direct Hydroxymethylation Protocols

Direct hydroxymethylation of the 5-methoxypyridazine ring at the C3 position would be the most atom-economical approach, although it is often challenging to achieve high regioselectivity with electron-deficient heterocycles.

While specific protocols for the direct hydroxymethylation of 5-methoxypyridazine are not extensively documented, general strategies for the hydroxymethylation of heterocycles could potentially be adapted. These methods might involve radical-based approaches or transition-metal-catalyzed C-H functionalization. For instance, reactions involving the generation of a hydroxymethyl radical could potentially be explored. However, controlling the regioselectivity of such reactions on a pyridazine ring, which has multiple potential sites for functionalization, remains a significant synthetic challenge. Further research is needed to develop efficient and selective direct hydroxymethylation protocols for this particular heterocyclic system.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final product, this compound, are crucial for obtaining a compound of high purity. Common techniques employed in similar syntheses include extraction, recrystallization, and column chromatography.

For the intermediate 6-chloropyridazine-3-carboxylic acid, the crude product obtained after the reaction workup, which involves extraction with an organic solvent like ethyl acetate, is purified by recrystallization from methanol to yield a white crystalline powder. google.com Similarly, the final product of the methoxylation step, 6-methoxypyridazine-3-carboxylic acid, is purified by recrystallization from water. google.com

For the final product, this compound, and its direct aldehyde precursor, purification is often achieved using silica (B1680970) gel column chromatography. chemicalbook.com The choice of eluent is critical for effective separation. A common solvent system for similar heterocyclic compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation. chemicalbook.com Following chromatographic purification, the fractions containing the desired product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Chemical Reactivity and Mechanistic Transformations of 5 Methoxypyridazin 3 Yl Methanol

Reactivity of the Pyridazine (B1198779) Nitrogen Atoms

The two nitrogen atoms in the pyridazine ring are nucleophilic and can participate in various reactions, including alkylation, acylation, and coordination with metal ions. The relative reactivity of the two nitrogens can be influenced by steric and electronic factors.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the pyridazine nucleus are susceptible to electrophilic attack, leading to the formation of pyridazinium salts. In the case of (5-Methoxypyridazin-3-yl)methanol, N-alkylation and N-acylation can occur at either of the two ring nitrogens. The regioselectivity of these reactions is dependent on the reaction conditions and the nature of the electrophile. Generally, the nitrogen atom further from the bulky hydroxymethyl and methoxy (B1213986) substituents may be more sterically accessible.

While specific studies on the N-alkylation and N-acylation of this compound are not extensively documented, the reactivity can be inferred from the general behavior of substituted pyridazines. These reactions typically proceed by treating the pyridazine derivative with an alkyl halide or an acyl chloride in a suitable solvent. The resulting pyridazinium salts can serve as intermediates in further synthetic transformations.

Table 1: General Scheme for N-Alkylation and N-Acylation of this compound

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylpyridazinium salt |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acylpyridazinium salt |

Coordination Chemistry with Transition Metals (e.g., as a ligand)

Pyridazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The two adjacent nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. This compound possesses multiple potential coordination sites: the two pyridazine nitrogen atoms and the oxygen atom of the hydroxymethyl group.

This allows the molecule to function as a potentially bidentate or even tridentate ligand. Coordination could occur through one of the nitrogen atoms (monodentate), both nitrogen atoms (bidentate, forming a chelating ring), or a combination of a nitrogen atom and the hydroxyl oxygen (bidentate). The coordination mode will depend on the metal ion, the solvent, and the presence of other competing ligands. The formation of such complexes is significant in the development of new catalysts and materials with specific electronic and magnetic properties. Pyridazine-based ligands have been shown to form complexes with first-row transition metals like copper, nickel, and cobalt. nih.govorganic-chemistry.org

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group at the 3-position of the pyridazine ring is a primary alcohol and thus can undergo a wide array of characteristic transformations, including oxidation, substitution, and derivatization.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidizing agent is crucial for controlling the extent of the oxidation. Milder oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the carboxylic acid.

For pyridazine derivatives, specific reagents have been identified for these transformations. nih.gov For instance, manganese(IV) oxide is effective for the oxidation to the aldehyde, whereas potassium permanganate (B83412) or potassium dichromate can be used to obtain the carboxylic acid. nih.gov

Table 2: Oxidation Reactions of this compound

| Product | Reagent(s) | Typical Conditions |

| (5-Methoxypyridazin-3-yl)carbaldehyde | Manganese(IV) oxide (MnO₂) | THF, room temperature |

| 5-Methoxypyridazine-3-carboxylic acid | Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇) | Aqueous solution, heat |

Substitution Reactions (e.g., Halogenation, Etherification, Esterification)

The hydroxyl group of this compound can be substituted to introduce other functional groups. These reactions often proceed via activation of the hydroxyl group to form a better leaving group.

Halogenation: The hydroxymethyl group can be converted to a halomethyl group, which is a versatile intermediate for further nucleophilic substitution reactions. A common method for this transformation is the Appel reaction, using a combination of a halogen source and triphenylphosphine (B44618). For instance, treatment with carbon tetrabromide and triphenylphosphine can yield the corresponding bromomethyl derivative. nih.gov

Etherification: The formation of ethers from the hydroxymethyl group can be achieved under various conditions. A common method involves deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed etherification with another alcohol is also possible.

Esterification: Ester derivatives can be readily prepared by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride (B1165640). The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. A more reactive approach is to use an acid chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine. The Mitsunobu reaction provides a mild method for esterification with a carboxylic acid using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.orgwikipedia.orgnih.govorgsyn.orgyoutube.com

Table 3: Substitution Reactions of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product |

| Halogenation (Bromination) | CBr₄, PPh₃ | 3-(Bromomethyl)-5-methoxypyridazine |

| Etherification | NaH, then R-X (e.g., CH₃I) | 3-(Alkoxymethyl)-5-methoxypyridazine |

| Esterification (with acid chloride) | RCOCl, Pyridine | (5-Methoxypyridazin-3-yl)methyl ester |

| Esterification (Mitsunobu) | RCOOH, PPh₃, DEAD | (5-Methoxypyridazin-3-yl)methyl ester |

Formation of Thiomethyl Derivatives via Alcohol Transformation

The conversion of the hydroxymethyl group to a thiomethyl group introduces a sulfur functionality, which is of interest in medicinal chemistry and materials science. This transformation can be achieved through several synthetic routes.

One common method is a two-step process involving initial conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a thiolate anion (e.g., sodium thiomethoxide).

Alternatively, the Mitsunobu reaction can be employed for the direct conversion of the alcohol to a thioether by using a thiol as the nucleophile. organic-chemistry.orgwikipedia.org This reaction proceeds with inversion of configuration if the alcohol is chiral. Another approach involves the use of thioacetic acid to form a thioacetate, which can then be hydrolyzed to the corresponding thiol and subsequently alkylated to the thiomethyl ether. nih.govgoogle.com Copper-catalyzed reactions of benzylic-type alcohols with thiols also provide a direct route to thioethers. nih.govresearchgate.net

Table 4: Potential Methods for the Formation of Thiomethyl Derivatives

| Method | Reagent(s) | Intermediate/Product |

| Two-step (via tosylate) | 1. TsCl, Pyridine 2. NaSMe | 3-((Methylthio)methyl)-5-methoxypyridazine |

| Mitsunobu Reaction | MeSH, PPh₃, DEAD | 3-((Methylthio)methyl)-5-methoxypyridazine |

| Thioacetate Route | 1. CH₃COSH, HBF₄ 2. Base, then CH₃I | 3-((Methylthio)methyl)-5-methoxypyridazine |

| Copper Catalysis | MeSH, Cu(OTf)₂ | 3-((Methylthio)methyl)-5-methoxypyridazine |

Transformations of the Methoxy Group

The methoxy group at the C5 position is a significant modulator of the electronic properties of the pyridazine ring. Its transformation, particularly through demethylation, is a key reaction for modifying the molecule's properties.

The conversion of the methoxy group to a hydroxyl group represents a critical transformation, yielding the corresponding pyridazinol. Achieving this demethylation chemoselectively without affecting the hydroxymethyl group or the pyridazine ring requires mild and specific reagents. While literature directly addressing this compound is limited, methods developed for analogous methoxypyridines offer valuable insights.

A notable method for the chemoselective demethylation of methoxypyridines involves the use of selective reducing agents. For instance, L-selectride has been successfully employed for the demethylation of 4-methoxypyridine, affording the corresponding 4-hydroxypyridine (B47283) in good yield under reflux conditions in THF, without affecting other potentially reactive sites. rsc.orgrug.nl The application of such a method to this compound would be expected to proceed with similar selectivity, targeting the O-methyl bond. The reaction mechanism likely involves nucleophilic attack by the hydride at the methyl carbon of the methoxy group, facilitated by the electron-withdrawing nature of the pyridazine ring.

Table 1: Potential Reagents for Chemoselective Demethylation

| Reagent | Conditions | Comments | Reference |

|---|---|---|---|

| L-selectride | THF, reflux | Demonstrated high chemoselectivity for methoxypyridines. | rsc.orgrug.nl |

| Boron tribromide (BBr₃) | CH₂Cl₂, low temp. | Potent Lewis acid, but may lack selectivity with the hydroxymethyl group present. | N/A |

The choice of reagent is crucial to avoid undesired reactions, such as the reduction of the pyridazine ring or cleavage of the C-O bond of the hydroxymethyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazine Ring

The pyridazine ring's electronic nature dictates its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it strongly deactivated towards electrophilic attack, similar to nitrobenzene. clockss.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration, halogenation), the basic nitrogen atoms are likely to be protonated, further increasing the ring's deactivation. clockss.org If an electrophilic substitution were to be forced under harsh conditions, the directing effects of the existing substituents would come into play. The methoxy group is an ortho-, para-director, while the hydroxymethyl group is weakly deactivating. The combined effect would likely direct an incoming electrophile to the C4 or C6 positions, although such reactions are generally unfavorable.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. nih.govnih.govresearchgate.net For a derivative of this compound, such as one containing a halogen at the C4 or C6 position, SNAr would be a primary reaction pathway. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wur.nl The presence of the electron-withdrawing nitrogen atoms is crucial for stabilizing this intermediate. researchgate.net For example, in 4,5-dichloropyridazin-3-one derivatives, nucleophiles have been shown to selectively substitute one of the chlorine atoms, with the regioselectivity influenced by the reaction conditions and the nature of the nucleophile. researchgate.net

Cross-Coupling Reactions at Substituted Pyridazine Rings

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridazines. organic-chemistry.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically require a halo-pyridazine derivative to proceed. Starting from a halogenated precursor of this compound, these methods allow for the formation of new carbon-carbon bonds at specific positions on the pyridazine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-pyridazine with an organoboron compound, such as a boronic acid or ester. It is widely used to form biaryl structures or to introduce alkyl or vinyl groups. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. organic-chemistry.orgresearchgate.net The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it highly suitable for complex molecules. nih.gov

Heck Reaction: The Heck reaction couples a halo-pyridazine with an alkene to form a substituted alkene. This reaction provides an efficient route to vinyl-substituted pyridazines. The reaction is catalyzed by a palladium source, often Pd(OAc)₂, and requires a base. nih.gov Ligandless conditions or the use of stable palladacycle catalysts have been developed to enhance efficiency and stability. nih.gov

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling a halo-pyridazine with a terminal alkyne. researchgate.net It is a reliable method for synthesizing alkynyl-substituted pyridazines. The catalytic system typically consists of a palladium complex and a copper(I) co-catalyst, such as CuI, in the presence of an amine base. researchgate.net Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. researchgate.net

Table 2: Typical Conditions for Cross-Coupling Reactions on Halo-Pyridazines

| Reaction | Catalyst System | Base | Solvent | Comments | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME/Ethanol | Forms C-C bonds with boronic acids. | organic-chemistry.orgresearchgate.net |

| Heck | Pd(OAc)₂ | Et₃N or KOAc | DMF or CH₃CN | Couples with alkenes to form vinylpyridazines. | nih.gov |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | DMF or THF | Couples with terminal alkynes. | researchgate.net |

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of the transformations involving this compound requires detailed kinetic and spectroscopic investigations. Such studies provide crucial information on reaction rates, intermediates, and transition states.

Kinetic Studies: The rates of reactions, such as nucleophilic substitution on a halogenated derivative, can be monitored spectrophotometrically. By systematically varying the concentrations of the reactants and the temperature, key kinetic parameters like rate constants (k), activation energies (Ea), and other thermodynamic parameters (ΔH‡, ΔS‡) can be determined. These data help to elucidate the reaction mechanism, for instance, by confirming whether the reaction follows a second-order rate law typical for an SNAr mechanism.

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reactants, products, and transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to characterize the structure of products and can also be employed to detect the formation of intermediates, such as the Meisenheimer complex in SNAr reactions.

Infrared (IR) spectroscopy can monitor the progress of a reaction by observing the appearance or disappearance of characteristic functional group frequencies, such as the C=O stretch in an oxidation reaction of the hydroxymethyl group or the O-H stretch following demethylation.

Mass Spectrometry (MS) is used to confirm the molecular weight of products and intermediates, aiding in their identification.

By combining these experimental approaches, a comprehensive picture of the reaction pathways and the factors controlling the reactivity of this compound and its derivatives can be established.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxypyridine |

| 4-hydroxypyridine |

| Pyridazinol |

| Nitrobenzene |

| 4,5-dichloropyridazin-3-one |

| Meisenheimer complex |

| Halo-pyridazine |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| Pd(OAc)₂ (Palladium(II) acetate) |

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. For (5-Methoxypyridazin-3-yl)methanol, ¹H and ¹³C NMR would provide irrefutable evidence of its constitution.

In a typical ¹H NMR spectrum, distinct signals would correspond to each unique proton in the molecule. The pyridazine (B1198779) ring protons, the methylene (B1212753) protons of the methanol (B129727) group, the methoxy (B1213986) protons, and the hydroxyl proton would each appear at characteristic chemical shifts. The integration of these signals would confirm the number of protons in each environment, while spin-spin coupling patterns would reveal connectivity between adjacent, non-equivalent protons.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the pyridazine ring, the methoxy group, and the methylene group are influenced by their electronic environment, particularly the electronegativity of adjacent nitrogen and oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values can vary based on solvent and concentration.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyridazine-H | ~8.5 - 9.0 | ~145 - 160 | Aromatic protons and carbons adjacent to nitrogen atoms are typically deshielded. |

| Pyridazine-H | ~7.0 - 7.5 | ~110 - 125 | The second pyridazine proton would appear in a different region based on its position relative to the substituents. |

| -CH₂OH (Methylene) | ~4.5 - 5.0 | ~60 - 65 | Protons and carbon are attached to an electronegative oxygen and an aromatic ring. |

| -OCH₃ (Methoxy) | ~3.8 - 4.2 | ~55 - 60 | Typical range for a methoxy group attached to an aromatic system. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Comparison

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic pyridazine ring and the aliphatic methylene and methyl groups would appear around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyridazine ring would produce signals in the 1400-1600 cm⁻¹ region. Furthermore, the C-O stretching vibrations for the alcohol and the methoxy ether group would be visible in the 1000-1300 cm⁻¹ range. rsc.org

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. The symmetric vibrations of the pyridazine ring would be expected to produce strong Raman signals. researchgate.net Comparing experimental FT-IR and Raman spectra with theoretically calculated spectra from computational models can further validate the structural assignment.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 |

| Pyridazine Ring | C=N, C=C Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for characterizing compounds with conjugated systems and heteroaromatic rings, such as this compound.

The pyridazine ring system contains π-electrons and non-bonding electrons (n-electrons) on the nitrogen atoms. Consequently, the UV-Vis spectrum is expected to display absorptions corresponding to π→π* and n→π* electronic transitions. researchgate.net The π→π* transitions are typically high-intensity bands, while the n→π* transitions are of lower intensity. The exact position of the absorption maxima (λ_max) can be influenced by the substituents on the ring and the polarity of the solvent. mdpi.comresearchgate.net Studying the photophysical properties in different solvents can reveal information about the nature of the excited states. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used for polar molecules like this compound.

The molecular formula of this compound is C₆H₈N₂O₂, corresponding to a molecular weight of 140.14 g/mol . bldpharm.com In a positive-ion ESI-MS spectrum, the compound would be expected to be detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 141.1. High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to gain further structural information. Expected fragmentation pathways for the [M+H]⁺ ion of this compound could include the neutral loss of water (H₂O) from the hydroxymethyl group, the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of formaldehyde (B43269) (CH₂O). scielo.brscielo.br Analysis of these fragmentation patterns helps to confirm the connectivity of the functional groups. nih.govnih.gov

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 141.1 | Protonated parent molecule |

| [M+Na]⁺ | 163.1 | Sodium adduct |

| [M+H-H₂O]⁺ | 123.1 | Loss of water from the parent ion |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, an X-ray crystal structure would confirm the planarity of the pyridazine ring and the geometry of the methoxy and hydroxymethyl substituents relative to the ring. It would also reveal how the molecules pack in the crystal lattice, likely showing intermolecular hydrogen bonds involving the hydroxyl group, which can influence the compound's physical properties. While no specific crystal structure for this compound is publicly available, the technique remains the gold standard for unambiguous structural proof in chemical research. mdpi.com

Advanced Analytical Techniques for Purity and Reaction Monitoring in Research Synthesis

In the context of chemical synthesis, the purity of the final compound and the progress of the reaction are critical parameters. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for this purpose.

HPLC, often coupled with a UV or MS detector (LC-MS), is ideal for separating the non-volatile this compound from starting materials, byproducts, and other impurities. The retention time is a characteristic property of the compound under specific chromatographic conditions, while the peak area allows for quantification and purity assessment. nih.gov Monitoring a reaction over time by taking small aliquots and analyzing them via HPLC can determine the reaction's endpoint.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic and Structural Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict a variety of properties with high accuracy.

Quantum Chemical Calculations for Spectroscopic Data Prediction

Beyond vibrational spectra, quantum chemical methods can predict other types of spectroscopic data. nih.gov For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which allows for the prediction of its Ultraviolet-Visible (UV-Vis) spectrum. nih.gov Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the identity and purity of a synthesized compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as (5-Methoxypyridazin-3-yl)methanol) when bound to a second molecule (a receptor, typically a protein or enzyme). jbcpm.commdpi.com The process involves placing the ligand into the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. nih.gov This score helps identify potential drug candidates by predicting how strongly they might interact with a biological target. nih.govplos.org

Molecular Dynamics (MD) Simulations provide a deeper understanding of the ligand-receptor interaction by simulating the movements of atoms over time. mdpi.com Starting with the docked pose, an MD simulation can reveal the stability of the interaction, the specific hydrogen bonds and other forces holding the complex together, and how the molecules' conformations change upon binding. nih.govmdpi.comosti.gov This provides a dynamic picture of the binding event, offering insights that are not available from static docking studies alone.

QSAR (Quantitative Structure-Activity Relationship) Modeling within Research Design

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

The development of a robust QSAR model requires a dataset of compounds with known biological activities. While QSAR studies have been conducted for various classes of pyridazine (B1198779) and pyridine (B92270) derivatives to explore their potential as anticancer, antibacterial, or other therapeutic agents, no such models have been found that specifically include this compound or a closely related series of compounds. The construction of a QSAR model is contingent on the availability of experimental data, which appears to be lacking for this specific molecule in the context of a defined biological activity.

Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems Utilizing the Pyridazinyl Methanol (B129727) Scaffold

The pyridazine (B1198779) ring is a common motif in medicinal chemistry, and the functional groups of (5-methoxypyridazin-3-yl)methanol facilitate its incorporation into more complex heterocyclic systems. The hydroxyl group can be readily converted into a leaving group (e.g., a halide or tosylate) or oxidized to an aldehyde, opening pathways for a range of subsequent reactions.

For instance, the related 3-hydrazinopyridazines are known to undergo cyclization reactions to form triazolo[4,5-b]pyridazines. researchgate.net While direct examples involving this compound are not prevalent in readily available literature, its conversion to a hydrazino derivative could provide access to such fused systems. The general strategy involves the reaction of a hydrazino-pyridazine with reagents like formic acid, acetic acid, or carbon disulfide to construct the fused triazole ring. researchgate.net

Furthermore, the pyridazine core can be a component in multicomponent reactions. Three-component syntheses involving 1,3-diketones, amines, and other reagents are effective for building substituted anilines and other complex aromatic systems. beilstein-journals.org The aldehyde derived from this compound could potentially serve as a key component in similar reaction cascades, leading to novel, highly substituted heterocyclic products.

Applications in the Synthesis of Bridged and Fused Ring Systems

The development of synthetic routes to bridged and fused ring systems is a significant area of organic chemistry, driven by the presence of these motifs in numerous natural products. core.ac.uk Methodologies such as intramolecular Diels-Alder reactions and ring-closing metathesis are powerful tools for this purpose. core.ac.ukbldpharm.com

The hydroxymethyl group of this compound can be elaborated into a diene or dienophile, setting the stage for an intramolecular cycloaddition to form a bridged system where the pyridazine ring is part of the bicyclic framework. Similarly, the introduction of an olefinic chain would make it a candidate for ring-closing metathesis to construct an additional ring fused to the pyridazine core. While specific examples utilizing this exact pyridazine derivative are not widely reported, the principles of these synthetic strategies are broadly applicable.

Inverse electron-demand Diels-Alder reactions are another approach to constructing fused systems, particularly with electron-poor dienes. rsc.org The electron-deficient nature of the pyridazine ring could allow it to act as the diene component in such reactions, leading to the formation of fused heterocyclic systems.

Precursor for Advanced Pharmaceutical Scaffolds (focusing on the chemical utility, not therapeutic outcome)

Six-membered heterocycles, including pyridazines, are foundational structures in a vast number of pharmaceutical agents. simsonpharma.com The chemical utility of this compound as a precursor lies in its ability to be transformed into more complex molecules that can serve as scaffolds for drug discovery.

The hydroxymethyl group can be used to link the pyridazine moiety to other cyclic systems. For example, it could be used in the synthesis of derivatives similar to those where a heterocyclic methanol is a key intermediate for building bi-heterocyclic systems. The synthesis of various five-membered heteroaromatic ring fused-pyrimidines has been shown to yield potent inhibitors of biological pathways, highlighting the importance of fused heterocyclic scaffolds. nih.gov The pyridazine core of this compound offers a different electronic and steric profile compared to more common purines or pyrimidines, which could be advantageous in developing new pharmaceutical scaffolds.

The table below outlines potential transformations of this compound and the resulting intermediates that are valuable in the synthesis of pharmaceutical scaffolds.

| Starting Material | Reagent/Condition | Product | Potential Utility |

| This compound | SOCl₂ or PBr₃ | 3-(Halomethyl)-5-methoxypyridazine | Alkylating agent for introducing the pyridazine moiety |

| This compound | PCC or Swern Oxidation | 5-Methoxy-3-pyridazinecarboxaldehyde | Electrophile for C-C bond formation (e.g., Wittig, Grignard) |

| This compound | 1. MsCl, Et₃N; 2. NaN₃ | 3-(Azidomethyl)-5-methoxypyridazine | Precursor for triazole formation via click chemistry |

| This compound | 1. TosCl, Py; 2. NaCN | (5-Methoxypyridazin-3-yl)acetonitrile | Intermediate for carboxylic acids, amines, and other heterocycles |

This table represents plausible synthetic transformations based on general organic chemistry principles.

Derivatization for Material Science Applications (e.g., photo-physical properties)

Heterocyclic compounds, particularly those with extended π-systems and heteroatoms, are of great interest in material science for their potential photophysical and electronic properties. Pyridazine-containing molecules can exhibit interesting fluorescence and be incorporated into organic light-emitting diodes (OLEDs) or other electronic materials.

The functional groups of this compound allow for its derivatization to create molecules with tailored properties. The hydroxymethyl group can be used to attach the pyridazine core to other aromatic or conjugated systems through ether or ester linkages. The methoxy (B1213986) group, being an electron-donating group, can modulate the electronic properties of the pyridazine ring.

For example, coupling reactions (e.g., Suzuki or Sonogashira) at a halogenated derivative of the pyridazine core could be employed to synthesize extended conjugated systems. The resulting molecules could then be investigated for their fluorescent properties, with potential applications as organic dyes or sensors. While specific studies on the material science applications of this compound derivatives are not prominent, the fundamental chemistry for creating such materials from this precursor is well-established.

Exploration of Mechanistic Biological Activities of 5 Methoxypyridazin 3 Yl Methanol Derivatives

Modulation of DNA Damage Response Pathways

Derivatives of (5-Methoxypyridazin-3-yl)methanol have been investigated for their potential to modulate cellular responses to DNA damage, a critical process in cancer therapy. A key focus of this research has been the inhibition of DNA-Dependent Protein Kinase (DNA-PK).

Inhibition Mechanisms of DNA-Dependent Protein Kinase (DNA-PK) by Derivatives

While direct studies on this compound derivatives as DNA-PK inhibitors are not extensively available in the current literature, research on structurally related compounds provides insight into potential mechanisms. DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which repairs double-strand breaks in DNA. cu.edu.egnih.gov The inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. researchgate.net

A novel mechanism of DNA-PK inhibition has been identified that does not target the kinase's active site directly. Instead, it involves the inhibition of the Ku-DNA interaction. cu.edu.egnih.gov The Ku protein is a heterodimer that binds to the ends of broken DNA and recruits the catalytic subunit of DNA-PK (DNA-PKcs). cu.edu.egnih.gov By preventing the binding of Ku to DNA, these inhibitors effectively block the activation of DNA-PK's kinase activity. nih.gov This represents a distinct approach from traditional ATP-competitive inhibitors. nih.gov For instance, a series of Ku-DNA binding inhibitors (Ku-DBi's) have been shown to directly interact with the Ku protein, preventing the formation of the functional Ku-DNA complex necessary for DNA-PKcs activation. nih.gov

Furthermore, some DNA-PK inhibitors have been shown to reduce the phosphorylation of AKT, a downstream target of DNA-PKcs that is involved in cell survival and T-cell function. nih.gov

Structure-Activity Relationship Studies for DNA-PK Inhibition

Structure-activity relationship (SAR) studies on various heterocyclic scaffolds have identified key features for potent DNA-PK inhibition. For example, in a series of pyridopyrimidin-4-ones, which are structurally related to the pyridazine (B1198779) core, optimal potency was achieved with a substituted dibenzothiophen-4-yl group. nih.gov The introduction of an amide moiety in some inhibitor series has been shown to increase both solubility and the inhibition of the Ku-DNA interaction. nih.gov

Recent discoveries have highlighted a new class of imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors. SAR studies of these compounds led to the identification of a potent inhibitor with excellent selectivity for DNA-PK over other related kinases. acs.org This selectivity is crucial for minimizing off-target effects.

The following table summarizes the DNA-PK inhibitory activity of some reported compounds with related heterocyclic cores.

| Compound/Derivative Class | Mechanism of Action | IC50 (DNA-PK) | Reference |

| Pyridopyrimidin-4-ones | ATP-competitive | 8 nM | nih.gov |

| Ku-DNA Binding Inhibitors (Ku-DBi's) | Inhibition of Ku-DNA interaction | Varies (e.g., Compound 245 has an IC50 in the 10x range of compound 68) | cu.edu.egnih.gov |

| Imidazo[4,5-c]pyridine-2-ones | ATP-competitive | Nanomolar range | acs.org |

Receptor Antagonism and Agonism Studies

Derivatives of this compound have also been explored for their ability to act as antagonists or agonists at various cellular receptors, indicating their potential in modulating signaling pathways involved in a range of physiological processes.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism by Derivatives

While direct studies on this compound derivatives are limited, research on analogs of the GnRH antagonist degarelix (B1662521) provides relevant insights. Specifically, the incorporation of 3-(2-methoxy-5-pyridyl)-alanine, a structure with a methoxy-pyridyl moiety, at position 3 of degarelix has been investigated. nih.gov

The stereochemistry at this position was found to be critical for activity. The analog with D-2-methoxy-5-pyridyl-alanine (D2-OMe-5Pal) at position 3 exhibited potent in vitro antagonism of the human GnRH receptor. In contrast, the analog with the L-enantiomer (L2-OMe-5Pal) showed a significant loss of potency. nih.gov This highlights the specific conformational requirements for effective binding to the GnRH receptor.

The following table details the in vitro activity of these degarelix analogs.

| Analog | Modification | IC50 (GnRH Receptor) | Reference |

| Analog 7 | D2-OMe-5Pal at position 3 | 5.22 nM | nih.gov |

| Analog 8 | L2-OMe-5Pal at position 3 | 36.95 nM | nih.gov |

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism by Pyridinyl Methanol (B129727) Derivatives

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a cation channel involved in pain sensation, inflammation, and skin disorders. nih.gov A series of (Pyridin-2-yl)methanol derivatives have been developed as potent and selective TRPV3 antagonists. nih.gov

Systematic optimization of a lead compound led to the discovery of a novel antagonist, 74a, which demonstrated a favorable preclinical profile in models of neuropathic and central pain. nih.gov The structure-activity relationship studies revealed that modifications to the pyridinyl methanol moiety significantly impacted the compound's potency and pharmacokinetic properties. nih.gov

The table below presents the TRPV3 inhibitory activity of a key derivative from this class.

| Compound | Structure | IC50 (TRPV3) | Reference |

| 74a | (Pyridin-2-yl)methanol derivative | Not specified in abstract | nih.gov |

Enzyme Inhibition Studies

The pyridazine and pyridazinone scaffolds are present in a variety of compounds that have been shown to inhibit different enzymes, indicating the broad therapeutic potential of this chemical class.

Studies on pyridazinone derivatives have identified potent inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis. nih.gov This makes these compounds promising antifungal agents. Structure-activity relationship studies of a lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, led to the identification of derivatives with improved efficacy. nih.gov

Furthermore, other pyridazine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. cu.edu.eg Some of these derivatives exhibited potency comparable to or greater than the established COX-2 inhibitor celecoxib. cu.edu.eg Pyridazine-based compounds have also been investigated as inhibitors of other enzymes, including carbonic anhydrases and monoamine oxidases. mdpi.com

The following table summarizes the enzyme inhibitory activities of various pyridazine and pyridazinone derivatives.

| Derivative Class | Target Enzyme | Key Findings | Reference |

| Pyridazinones | β-1,3-Glucan Synthase | Identification of potent antifungal agents. | nih.gov |

| Dihydropyridazinones | Cyclooxygenase-2 (COX-2) | Highly potent and selective inhibition, with some compounds exceeding the potency of celecoxib. | cu.edu.eg |

| Pyridazine-based sulfonamides | Carbonic Anhydrases (hCA II, hCA IX, hCA XII) | Good inhibitory activity in the nanomolar range. | nih.gov |

| Pyridazinobenzylpiperidines | Monoamine Oxidase B (MAO-B) | Identification of potent and selective inhibitors. | mdpi.com |

Urease Enzyme Inhibition by Pyridazine Derivatives

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. frontiersin.orgnih.gov This activity is a significant virulence factor for certain pathogens, such as Helicobacter pylori, as the ammonia produced neutralizes gastric acid, allowing the bacteria to survive in the stomach. frontiersin.orgbrieflands.com Inhibition of urease is therefore a key strategy for treating infections caused by such organisms. bohrium.com Pyridine (B92270) and piperazine (B1678402) heterocycles are of particular interest as urease inhibitors due to their pharmacological activities. frontiersin.orgnih.gov

A series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated for their inhibitory activity against jack bean urease. frontiersin.org The results showed that all tested compounds exhibited good inhibitory activities, with IC₅₀ values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM, which were significantly better than the standard inhibitor, thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 μM). frontiersin.orgnih.gov

Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aryl group greatly influenced the inhibitory potential.

Effect of Electron-Withdrawing Groups (EWGs): The presence of EWGs like chloro (Cl) and nitro (NO₂) at the meta-position of the aryl ring resulted in potent inhibitors. Compound 5c (meta-Cl) and 5i (meta-NO₂) showed strong activity with IC₅₀ values of 2.13 ± 0.82 μM and 2.56 ± 0.55 μM, respectively. nih.gov

Effect of Electron-Donating Groups (EDGs): The introduction of EDGs such as methyl and methoxy (B1213986) groups at the ortho-position also increased inhibitory activity. frontiersin.org For instance, compound 7i (ortho-methyl) had an IC₅₀ of 5.65 ± 0.40 μM, and 7k (ortho-methoxy) had an IC₅₀ of 5.95 ± 0.43 μM. frontiersin.orgnih.gov

Potency: Compounds 5b and 7e were identified as the most active inhibitors in the series, with IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. frontiersin.orgnih.gov

Table 1: Urease Inhibitory Activity of Selected Pyridazine Derivatives Use the search bar to filter results.

Dihydrofolate Reductase (DHFR) Inhibitory Activities of Pyridazine Derivatives

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. nih.gov Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a crucial target for anticancer and antimicrobial therapies. nih.govresearchgate.net

A novel series of thiazolo[4,5-d]pyridazine (B3050600) derivatives bearing a 2-thioureido function were designed and synthesized as DHFR inhibitors. nih.gov Among the tested compounds, compound 26 emerged as the most potent DHFR inhibitor with an IC₅₀ value of 0.06 μM. nih.gov This high affinity was attributed to its interaction with key amino acids Phe31 and Arg22 in the enzyme's active site. nih.gov Further research led to the development of an imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine scaffold, which yielded a potent inhibitor of bovine liver DHFR, demonstrating promise as an anticancer candidate against ovarian and melanoma cell lines. nih.gov

Table 2: DHFR Inhibitory Activity and Anticancer Efficacy of Pyridazine Derivatives Use the search bar to filter results.

Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) Dual Inhibition by Methoxypyridine Derivatives

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival. nih.govamegroups.org Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention. nih.govresearchgate.net Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms. nih.govmdpi.com

A series of 36 sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors. mdpi.com Compound 22c from this series demonstrated potent enzymatic inhibition and strong anti-proliferative activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values of 130 nM and 20 nM, respectively. mdpi.com Western blot analysis confirmed that compound 22c effectively reduced the phosphorylation of AKT, a key downstream effector of PI3K. mdpi.com Molecular docking studies further supported the binding of 22c to both PI3Kα and mTOR. mdpi.com Similarly, other research has identified quinoline (B57606) and quinoxaline (B1680401) derivatives as potent dual PI3K/mTOR inhibitors, highlighting the utility of nitrogen-containing heterocyclic scaffolds in this area. nih.gov

Table 3: PI3K/mTOR Dual Inhibitory Activity of Selected Methoxypyridine Derivatives Use the search bar to filter results.

Anti-Proliferative and Cytotoxic Activity (In Vitro Studies)

Derivatives of pyridazine have demonstrated significant anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. nih.gov For instance, a series of 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker were synthesized and evaluated for their activity against gastric adenocarcinoma (AGS) cells. nih.gov Similarly, thiazolo[4,5-d]pyridazine derivatives have shown lethal effects against breast cancer cell lines. nih.gov The anti-proliferative potential of these compounds is often linked to their ability to inhibit key cellular enzymes, as discussed previously. nih.govnih.gov Nanoparticle formulations of a pyrazolo-pyridazine derivative also exhibited promising cytotoxic activity against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. mdpi.com

Investigation of Cellular Targets and Pathways

The anti-proliferative activity of pyridazine derivatives is mediated through the disruption of critical cellular pathways. As established, inhibition of DHFR and PI3K/mTOR are key mechanisms. nih.govmdpi.com DHFR inhibition leads to the depletion of tetrahydrofolates, which are vital for DNA and RNA synthesis, ultimately causing cell death. nih.gov Inhibition of the PI3K/mTOR pathway blocks signals that promote cell growth and survival. nih.gov

Further investigations into the cellular effects of these compounds reveal additional mechanisms. The potent DHFR inhibitor, compound 26 , was found to induce cell cycle arrest and apoptosis in the HS578T breast cancer cell line. nih.gov Likewise, the PI3K/mTOR inhibitor 22c was shown to cause cell cycle arrest in the G0/G1 phase and induce apoptosis in HCT-116 cells. mdpi.com These findings indicate that beyond simple enzyme inhibition, these derivatives actively trigger programmed cell death pathways, contributing to their anticancer effects. While inhibition of tubulin polymerization is a known anticancer mechanism for some heterocyclic compounds, the provided sources for pyridazine derivatives primarily highlight pathways related to enzyme inhibition and the induction of apoptosis.

Structure-Activity Relationship (SAR) Analysis in Anti-Proliferative Research

SAR analysis is crucial for optimizing the anti-proliferative potency of pyridazine derivatives. Studies have revealed several key structural features that influence activity.

For pyridine derivatives in general, the presence and position of methoxy (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance anti-proliferative activity. nih.gov Conversely, the inclusion of bulky groups or halogen atoms sometimes leads to lower activity. nih.gov

In a study of trioxatriangulene derivatives, which contain heterocyclic nitrogen cores, altering the side chains was shown to have a significant impact on potency. nih.gov Eighty-three molecules with different side chains were synthesized and tested against MDA-MB-231 (breast) and HCT-116 (colon) cancer cell lines. nih.gov Compound 6l , which features a –C₄H₉ and a –C₂H₄N(Me)₂ side chain, was the most potent inhibitor identified, with IC₅₀ values of 18 ± 3 nM and 32 ± 14 nM, respectively. nih.gov This demonstrates that modifying the side chains on the core structure is a powerful strategy for improving cytotoxic effects.

Antimicrobial and Antiviral Activity (In Vitro Investigations)

In addition to their anticancer potential, pyridazine derivatives have been explored for their efficacy against microbial and viral pathogens. nih.govnih.gov These compounds represent a valuable scaffold in the search for new anti-infective agents. nih.govignited.inresearchgate.net

Cis-isomers are consistently more active than their trans-isomer counterparts. nih.gov

In the pyrrolopyridazine series, saturated or partially saturated compounds exhibit stronger activity than related aromatic derivatives. nih.gov

Selectivity varies with the degree of saturation: saturated compounds are more active against Pseudomonas aeruginosa and Candida albicans, partially saturated ones are more active against Staphylococcus aureus and Bacillus subtilis, while aromatic derivatives are most active on Bacillus subtilis. nih.gov

Another study on novel pyridazinone derivatives found that compounds 7 and 13 were effective against all tested bacteria, including methicillin-resistant S. aureus (MRSA), E. coli, A. baumannii, and P. aeruginosa. mdpi.com Compound 13 was particularly potent against Gram-negative bacteria, with MIC values of 3.74 μM against A. baumannii and 7.48 μM against P. aeruginosa. mdpi.com

Antiviral Activity: The antiviral properties of pyridazine derivatives have also been investigated. In one study, a series of 3-aralkylthiomethylimidazo[1,2-b]pyridazines were synthesized. nih.gov While they were inactive against HIV, certain compounds showed potent and specific activity against other viruses.

6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.govresearchgate.net

6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine were effective inhibitors of varicella-zoster virus (VZV) replication. nih.govresearchgate.net

Furthermore, derivatives of myricetin (B1677590) containing a pyridazinone moiety have been synthesized and tested against the Tobacco Mosaic Virus (TMV). rsc.org Compounds A4 , A23 , and A26 showed curative activity superior to the commercial agent ningnanmycin, with EC₅₀ values of 131.6, 138.5, and 118.9 μg mL⁻¹, respectively. rsc.org

Table 4: In Vitro Antimicrobial and Antiviral Activities of Selected Pyridazine Derivatives Use the search bar to filter results.

Evaluation Against Specific Pathogens

There is no available data from scientific studies evaluating the efficacy of this compound or its derivatives against any specific pathogens, including bacteria, fungi, or viruses.

Mechanistic Insights into Antimicrobial Action

Due to the absence of antimicrobial testing, there are no mechanistic insights into how this compound or its derivatives might exert antimicrobial action.

Other Mechanistic Biological Investigations (e.g., antioxidant properties at a molecular level)

There are no published studies investigating other potential mechanistic biological activities of this compound or its derivatives, such as antioxidant properties at a molecular level.

Q & A

Q. What are the standard synthetic routes and solvent systems for synthesizing (5-Methoxypyridazin-3-yl)methanol?

- Methodological Answer : The synthesis of pyridazine derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., (5-Chloro-2-methoxypyridin-3-yl)methanol) are synthesized using polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to stabilize intermediates . Methanol, ethanol, and toluene are commonly used for purification via recrystallization. Reaction progress can be monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization .

Q. How can researchers purify this compound and confirm its structural integrity?

- Methodological Answer : Purification often employs column chromatography with gradients of ethyl acetate and hexane or methanol/dichloromethane mixtures. High-performance liquid chromatography (HPLC) with C18 columns and methanol-water mobile phases is effective for isolating high-purity samples . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight and functional groups .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Pyridazine alcohols are hygroscopic and sensitive to oxidation. Store the compound under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Stability under varying pH and temperature can be assessed using accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to avoid solvent peaks overlapping with analyte signals. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve coupling patterns. Cross-validate findings with computational methods like density functional theory (DFT) to predict chemical shifts and compare with experimental data .

Q. What computational and experimental approaches are suitable for analyzing the electronic structure of this compound?

- Methodological Answer : Solvatochromic studies using UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane to water) can reveal ground- and excited-state dipole moments . DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Pair these with X-ray crystallography to correlate theoretical and experimental bond lengths/angles .

Q. How can reaction conditions be optimized to synthesize derivatives like (5-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl)methanol?

- Methodological Answer : Optimize substituent introduction (e.g., chlorination or phenoxy addition) using Design of Experiments (DoE). For example, vary temperature (60–120°C), catalyst loading (e.g., Pd/C for cross-coupling), and reaction time (2–24 hours). High-throughput screening in microreactors identifies optimal conditions. Monitor regioselectivity with LC-MS and adjust directing groups (e.g., –OCH₃) to control substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.